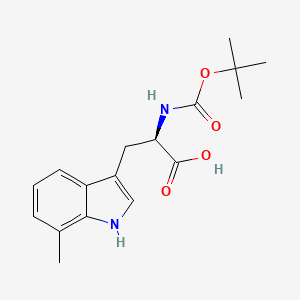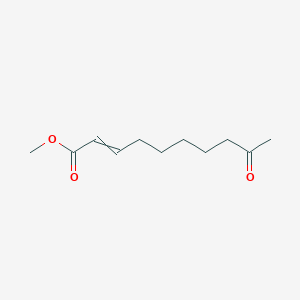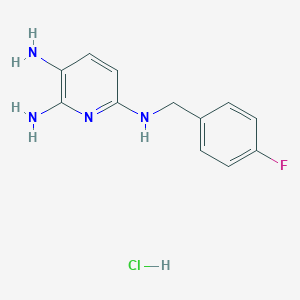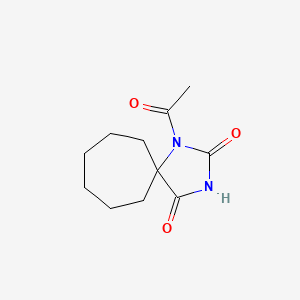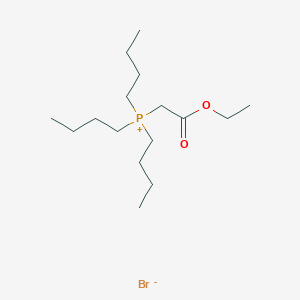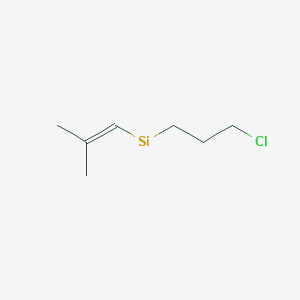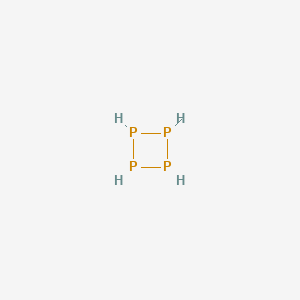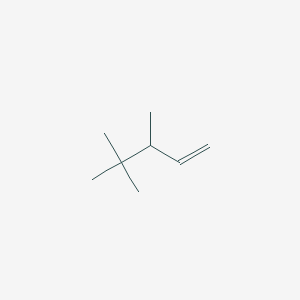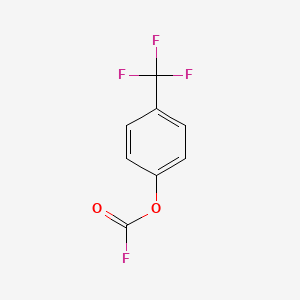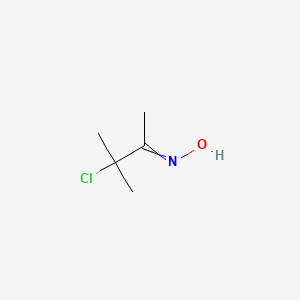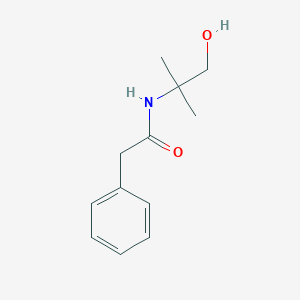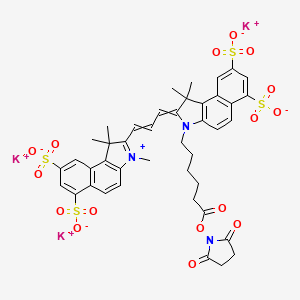
Sulfo-Cyanine3.5 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine3.5 NHS ester is a fluorescent dye that falls within the cyanine dye family. This compound is characterized by its absorption and emission properties, which are intermediate between Cyanine3 and Cyanine5. The sulfonated version of this dye contains four sulfo groups, ensuring high solubility and hydrophilicity. The NHS ester reactive group allows for the labeling of primary and secondary amine groups, making it a versatile tool in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3.5 NHS ester typically involves the reaction of Cyanine3.5 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled pH conditions (usually around pH 8.3-8.5) to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine3.5 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is pH-dependent and occurs optimally at a pH of 8.3-8.5 .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), EDC, DMSO, DMF
pH 8.3-8.5, room temperature, organic solventsMajor Products
The primary product of the reaction between this compound and amines is a conjugate where the dye is covalently attached to the target molecule via an amide bond .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine3.5 NHS ester is widely used in various scientific research fields due to its unique properties:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of biosensors and other diagnostic tools
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine3.5 NHS ester involves the formation of a stable amide bond between the NHS ester group and the amine groups on the target molecule. This covalent attachment ensures that the dye remains bound to the target, allowing for accurate imaging and detection. The sulfonated groups enhance the solubility and stability of the dye, making it suitable for use in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cyanine3.5 NHS ester can be compared with other similar compounds such as:
- Sulfo-Cyanine3 NHS ester
- Sulfo-Cyanine5 NHS ester
- TAMRA (Tetramethylrhodamine)
- Alexa Fluor 555
- DyLight 550
The uniqueness of this compound lies in its intermediate absorption and emission properties, which provide a balance between the characteristics of Cyanine3 and Cyanine5. Additionally, its high solubility and hydrophilicity make it particularly suitable for applications in aqueous environments .
Eigenschaften
Molekularformel |
C42H40K3N3O16S4 |
|---|---|
Molekulargewicht |
1088.3 g/mol |
IUPAC-Name |
tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C42H43N3O16S4.3K/c1-41(2)34(43(5)30-15-13-26-28(39(30)41)20-24(62(49,50)51)22-32(26)64(55,56)57)10-9-11-35-42(3,4)40-29-21-25(63(52,53)54)23-33(65(58,59)60)27(29)14-16-31(40)44(35)19-8-6-7-12-38(48)61-45-36(46)17-18-37(45)47;;;/h9-11,13-16,20-23H,6-8,12,17-19H2,1-5H3,(H3-,49,50,51,52,53,54,55,56,57,58,59,60);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZIHCBFPLFPPRAR-UHFFFAOYSA-K |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
